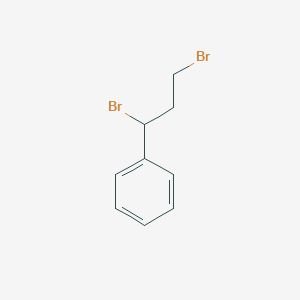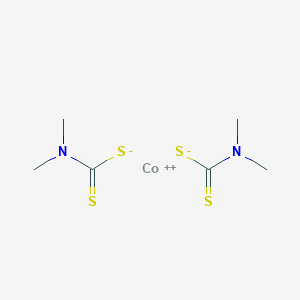
Cobalt(2+);N,N-dimethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+);N,N-dimethylcarbamodithioate, also known as Cobalt-DMDTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Cobalt-DMDTC is a coordination compound that is synthesized by reacting cobalt(II) chloride with N,N-dimethylcarbamodithioate (DMDTC) in a solvent. This compound has been extensively studied for its potential applications in various fields, including biochemistry, pharmaceuticals, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of Cobalt(2+);N,N-dimethylcarbamodithioate in biological systems is not well understood. However, it is believed that the compound interacts with metal ions and proteins in cells, leading to changes in cellular functions. Cobalt(2+);N,N-dimethylcarbamodithioate has been shown to induce apoptosis in cancer cells by inhibiting the activity of enzymes involved in cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Cobalt(2+);N,N-dimethylcarbamodithioate has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Cobalt(2+);N,N-dimethylcarbamodithioate has also been shown to have antioxidant properties and can protect cells from oxidative stress. However, the compound has also been shown to be toxic to normal cells at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cobalt(2+);N,N-dimethylcarbamodithioate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high stability under normal laboratory conditions. However, the compound is highly toxic at high concentrations, which limits its use in certain experiments. Additionally, the compound has a low solubility in water, which can make it difficult to use in aqueous-based experiments.
Direcciones Futuras
There are several future directions for the study of Cobalt(2+);N,N-dimethylcarbamodithioate. One potential direction is the development of new synthetic methods for the compound that can improve its solubility and reduce its toxicity. Another potential direction is the study of the compound's interactions with specific metal ions and proteins in cells, which could provide insights into its mechanism of action. Additionally, the compound could be further studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Métodos De Síntesis
The synthesis of Cobalt(2+);N,N-dimethylcarbamodithioate involves the reaction of cobalt(II) chloride with DMDTC in a solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is obtained by filtration and drying. The purity of the compound can be checked using analytical techniques such as infrared spectroscopy and elemental analysis.
Aplicaciones Científicas De Investigación
Cobalt(2+);N,N-dimethylcarbamodithioate has been used in various scientific research studies due to its unique properties. It has been used as a catalyst in organic synthesis reactions, as a fluorescent probe for the detection of metal ions, and as a potential anticancer agent. Cobalt(2+);N,N-dimethylcarbamodithioate has also been studied for its potential application in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
15416-45-2 |
|---|---|
Nombre del producto |
Cobalt(2+);N,N-dimethylcarbamodithioate |
Fórmula molecular |
C6H12CoN2S4 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
cobalt(2+);N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/2C3H7NS2.Co/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
Clave InChI |
XMCONMBWDXQHCA-UHFFFAOYSA-L |
SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Co+2] |
SMILES canónico |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Co+2] |
Sinónimos |
Bis(dimethyldithiocarbamic acid)cobalt(II) salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



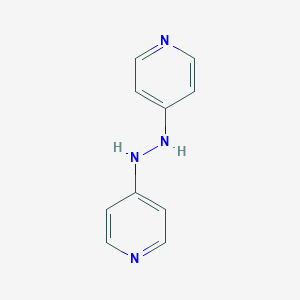
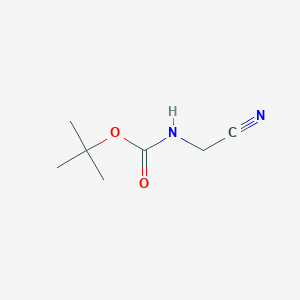
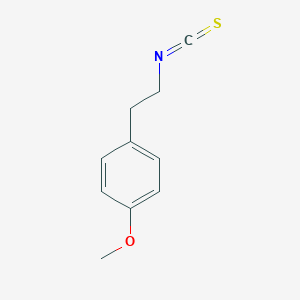
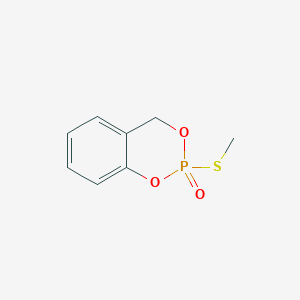
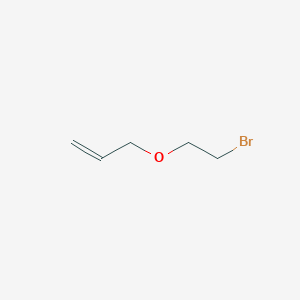
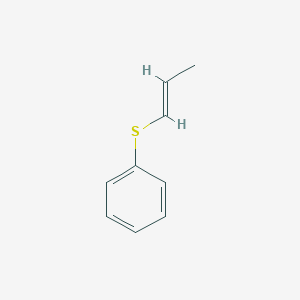
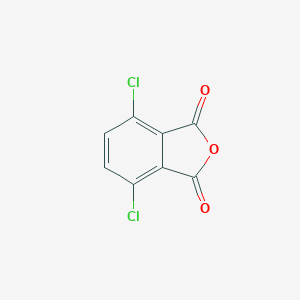
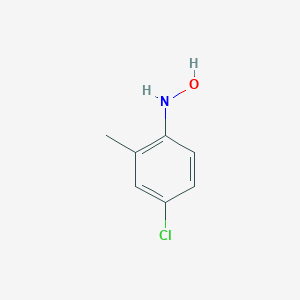
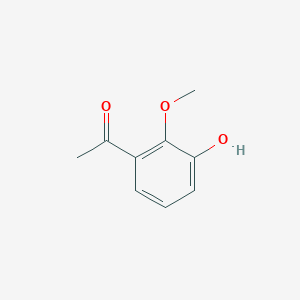
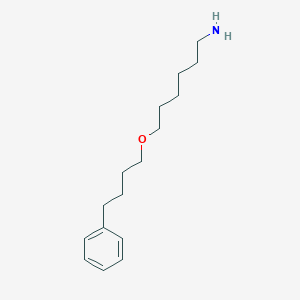
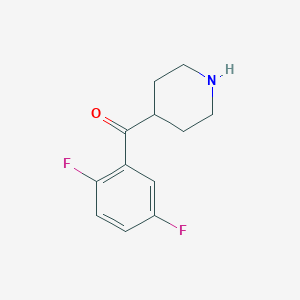
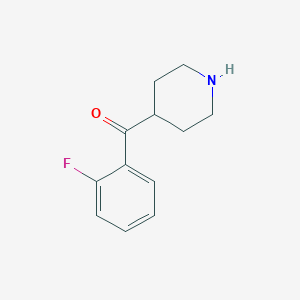
![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)
